(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane
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Overview
Description
(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, a methyl group, and a sulfane group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoro-4-methylphenol with methoxymethyl chloride in the presence of a base to form 3-fluoro-2-(methoxymethoxy)-4-methylphenol. This intermediate is then reacted with methylsulfenyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives without the methoxymethoxy group.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methoxymethoxy group can influence the compound’s binding affinity and selectivity. The sulfane group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-2-methoxy-4-(trifluoromethoxy)phenyl)(methyl)sulfane
- (3-Fluoro-2-(methoxymethyl)-4-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the fluorine atom, methoxymethoxy group, and sulfane group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-3-(methoxymethoxy)-1-methyl-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-7-4-5-8(14-3)10(9(7)11)13-6-12-2/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLKIFASAKPAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)SC)OCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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